N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
This compound features a benzothiadiazole core substituted with two methyl groups and two sulfone (dioxido) oxygen atoms at positions 1,3 and 2,2, respectively. The 5-position of the benzothiadiazole is linked to a 2-(2,5-dioxopyrrolidin-1-yl)acetamide group. The dioxopyrrolidinyl moiety introduces a cyclic diketone, which may enhance hydrogen-bonding interactions and influence solubility or bioactivity.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-16-10-4-3-9(7-11(10)17(2)24(16,22)23)15-12(19)8-18-13(20)5-6-14(18)21/h3-4,7H,5-6,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQMBEOYZMZLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)CCC3=O)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural motif combining a thiadiazole ring with a pyrrolidine moiety, suggesting a diverse range of biological interactions.
The molecular formula of the compound is , with a molecular weight of approximately 384.4 g/mol. Its structure includes various functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.4 g/mol |
| Structural Features | Thiadiazole and Pyrrolidine rings |
While the precise mechanism of action for this compound remains under investigation, compounds with similar structures have shown potential mechanisms including:
- Antiviral Activity : Compounds with thiadiazole moieties have been reported to exhibit antiviral properties by inhibiting viral replication.
- Antimicrobial Effects : Structural analogs have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties : The presence of dioxido groups may enhance anti-inflammatory responses.
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance:
- Inhibition of HSV : Some derivatives have shown up to 91% inhibition of herpes simplex virus (HSV) replication at concentrations as low as 50 μM with low cytotoxicity (CC50 = 600 μM) .
Antimicrobial Activity
Compounds containing thiadiazole rings have been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Studies indicate that compounds with similar structures can inhibit growth in various bacterial strains, suggesting that N-(1,3-dimethyl...) may also possess similar activity.
Study 1: Antiviral Evaluation
In a recent study focusing on heterocyclic compounds with antiviral properties, derivatives similar to N-(1,3-dimethyl...) were synthesized and tested against viral strains such as HBV and HSV. The results indicated significant antiviral activity with selectivity indices suggesting low toxicity .
Study 2: Antibacterial Screening
Another investigation assessed the antibacterial efficacy of thiadiazole-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed promising results in inhibiting bacterial growth at micromolar concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzothiadiazole Derivatives: The compound shares its benzothiadiazole core with N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (). Sulfone groups in both compounds likely contribute to oxidative stability compared to non-oxidized thiadiazoles .
- Thiazolo-Pyrimidine Derivatives: Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core with cyano and arylidene substituents. Unlike the target compound, these lack sulfone groups but include conjugated systems (e.g., benzylidene), which may enhance π-π stacking interactions. Their melting points (~213–246°C) and synthetic yields (68%) provide benchmarks for thermal stability and synthetic feasibility .
Functional Group Analysis
- Dioxopyrrolidinyl Acetamide vs. Cyano Groups: The 2,5-dioxopyrrolidinyl group in the target compound introduces two ketone functionalities, which contrast with the cyano (-CN) groups in 11a and 11b. While cyano groups are electron-withdrawing and may improve crystallinity, the diketone moiety could enhance solubility via hydrogen bonding. IR data for similar compounds (e.g., 2,219 cm⁻¹ for CN in 11a) highlight distinct spectroscopic signatures compared to carbonyl stretches (~1,700 cm⁻¹) in dioxopyrrolidinyl systems .
Sulfone vs. Furan/Quinazoline Systems :
The sulfone groups in the target compound differ from the furan and quinazoline moieties in 12 (). The latter’s fused quinazoline-pyrimidine system (melting point 268–269°C) demonstrates higher thermal stability, possibly due to extended aromaticity, whereas sulfones may offer better resistance to metabolic degradation .
Key Observations:
- Synthetic Yields : Derivatives like 11a and 12 show moderate yields (57–68%), suggesting challenges in isolating complex heterocycles. The target compound’s synthesis may face similar hurdles due to its sulfone and diketone groups.
- Thermal Stability : Higher melting points in fused systems (e.g., 12 ) correlate with extended conjugation, whereas sulfone-containing compounds may prioritize chemical stability over thermal resistance.
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
A common approach to benzothiadiazoles involves cyclocondensation of o-phenylenediamine with sulfur-containing reagents. For the 1,3-dimethyl variant, N-methylation precedes cyclization:
- N-Methylation : Treatment of o-phenylenediamine with methyl iodide in alkaline conditions yields 1,3-dimethyl-o-phenylenediamine.
- Thiadiazole Formation : Reaction with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) induces cyclization to form 1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole-2,2-dithione.
- Oxidation to Sulfone : Oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the dithione to the 2,2-dioxido sulfone.
Optimization Note : DFT studies on analogous systems suggest that oxidation proceeds via a two-step mechanism, with an initial epoxidation-like transition state (ΔG‡ ≈ 25–30 kcal/mol).
Alternative Route via SNAr Displacement
For improved regiocontrol, a nitro-substituted benzene precursor can be employed:
- Nitration : 1,3-Dimethylbenzene is nitrated to introduce a nitro group at the 5-position.
- Nucleophilic Aromatic Substitution (SNAr) : Displacement of the nitro group with a sulfur nucleophile (e.g., NaSH) forms the thiol intermediate.
- Oxidative Cyclization : Treatment with iodine or Cu(I) catalysts facilitates cyclization to the thiadiazole, followed by oxidation to the sulfone.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization (SOCl₂) | 68–72 | 95 |
| SNAr Route | 55–60 | 90 |
The cyclization route offers higher efficiency but requires stringent control over stoichiometry to avoid over-oxidation.
Introduction of the Acetamide Side Chain
Acylation of the Thiadiazole Amine
The 5-amino group on the thiadiazole core is acylated with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid:
- Activation of Carboxylic Acid : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).
- Coupling Reaction : The activated acid reacts with 5-amino-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole at 0–5°C for 4–6 hours.
Reaction Conditions :
Alternative Pathway via Schotten-Baumann Reaction
For scale-up, aqueous conditions may be preferred:
- In-Situ Acid Chloride Formation : 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride is generated using thionyl chloride.
- Acylation : The acid chloride is added to a suspension of the thiadiazole amine in a biphasic system (water/dichloromethane) with NaHCO₃ as a base.
Advantages : Faster reaction kinetics (1–2 hours) and easier workup due to aqueous extraction.
Mechanistic and Kinetic Studies
Rate-Limiting Steps in Cyclization
DFT calculations on analogous thiadiazole syntheses reveal that ring closure is the rate-limiting step, with activation barriers of 28–32 kcal/mol. Electron-donating groups (e.g., methyl) lower the barrier by stabilizing transition states through hyperconjugation.
Acylation Selectivity
The 5-amino group’s nucleophilicity is enhanced by the electron-withdrawing sulfone group, directing acylation exclusively at this position. Competing reactions (e.g., N-methylation) are suppressed by steric hindrance from the 1,3-dimethyl substituents.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO- d₆): δ 2.85 (s, 6H, N-CH₃), 3.02–3.10 (m, 4H, succinimide CH₂), 4.35 (s, 2H, COCH₂N), 7.45–7.60 (m, 3H, aromatic).
- IR (KBr) : 1720 cm⁻¹ (C=O, succinimide), 1340 cm⁻¹ (S=O), 1220 cm⁻¹ (C-N).
X-ray Crystallography
Single-crystal X-ray analysis (analogous to) confirms the planar thiadiazole ring and the Z-configuration of the acetamide moiety.
Industrial and Environmental Considerations
Solvent Selection
Ethanol and water are preferred for large-scale synthesis to align with green chemistry principles.
Waste Management
Sulfur-containing byproducts require treatment with oxidizing agents (e.g., H₂O₂) to convert them into water-soluble sulfates.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves coupling a functionalized benzo[c][1,2,5]thiadiazole core with a 2,5-dioxopyrrolidine acetamide moiety. Key steps include:
- Nucleophilic substitution : Reacting a thiadiazole derivative (e.g., 5-amino-1,3-dimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide) with activated acetamide intermediates (e.g., bromoacetylpyrrolidinedione) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
- Catalytic optimization : Using K₂CO₃ or triethylamine to deprotonate intermediates and enhance coupling efficiency .
- Temperature control : Reactions are typically conducted at 50–80°C to balance yield and purity . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How can researchers confirm the structural integrity of this compound?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and electronic environments (e.g., methyl groups at δ ~3.0 ppm, aromatic protons at δ ~7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~375–470) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and supramolecular interactions in the solid state .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The dioxopyrrolidinyl group may act as a hydrogen-bond acceptor, while the thiadiazole core engages in π-π stacking .
- Quantum chemical calculations : Density Functional Theory (DFT) to map electron density distributions, identifying reactive sites for electrophilic or nucleophilic modifications .
- Molecular dynamics (MD) : Simulate stability in aqueous or lipid environments to assess bioavailability .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize experimental noise .
- Structural analogs : Compare derivatives (e.g., replacing the dioxopyrrolidinyl group with a triazole) to isolate pharmacophores responsible for activity .
- Metabolic stability : Use hepatic microsome assays to evaluate degradation pathways that reduce efficacy .
Q. What strategies enhance selectivity in targeting enzymes or receptors?
- SAR studies : Systematically modify substituents:
- Replace the dimethyl groups on the thiadiazole with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target interactions .
- Introduce electron-withdrawing groups (e.g., halogens) on the benzothiadiazole to modulate electronic effects .
- Fragment-based drug design : Screen truncated analogs (e.g., isolated thiadiazole or pyrrolidinedione fragments) to identify minimal binding motifs .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines or carbonyls during coupling steps .
- Low-temperature techniques : Conduct sensitive reactions (e.g., Grignard additions) at −78°C to prevent side reactions .
- Inert atmospheres : Employ nitrogen or argon to avoid oxidation of sulfur-containing intermediates .
Methodological Considerations
Q. What analytical techniques quantify degradation products under physiological conditions?
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to monitor hydrolytic cleavage of the acetamide bond in phosphate-buffered saline (pH 7.4) .
- LC-MS/MS : Identify metabolites (e.g., dealkylated or hydroxylated derivatives) in simulated biological fluids .
Q. How can researchers design derivatives to improve aqueous solubility?
- Polar substituents : Introduce sulfonate or tertiary amine groups to enhance hydrophilicity .
- Prodrug strategies : Convert the dioxopyrrolidinyl group to a phosphate ester for pH-dependent release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
